2-[4-Toloyloxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Toloyloxy]benzoic acid, also known as 2-(4-methylbenzoyl)benzoic acid, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.2540 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-methylbenzoyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Toloyloxy]benzoic acid typically involves the reaction of 4-methylbenzoyl chloride with salicylic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-Toloyloxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-Toloyloxy]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-Toloyloxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the 4-methylbenzoyl group.
Salicylic acid: Another benzoic acid derivative with a hydroxyl group at the ortho position, commonly used in skincare products.
4-Methylbenzoic acid: A related compound with a methyl group on the benzene ring, but without the ester linkage.
Uniqueness
2-[4-Toloyloxy]benzoic acid is unique due to the presence of both a benzoic acid moiety and a 4-methylbenzoyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(4-methylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10-6-8-11(9-7-10)15(18)19-13-5-3-2-4-12(13)14(16)17/h2-9H,1H3,(H,16,17) |
InChI Key |
XISJAYFEDONCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.